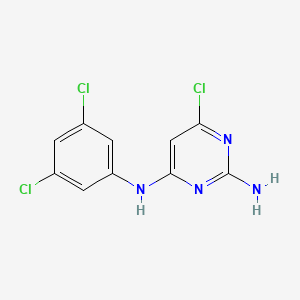

6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mecanismo De Acción

Target of Action

The primary targets of NSC682521 are Cyclin-Dependent Kinases 6 and 9 (CDK6/9) . These kinases play a crucial role in cell cycle progression and are promising therapeutic targets for cancer treatment .

Mode of Action

NSC682521 directly binds to CDK6/9, resulting in the suppression of their downstream signaling pathways . This interaction blocks cell cycle progression and induces cellular apoptosis .

Biochemical Pathways

The compound’s interaction with CDK6/9 affects the cell cycle progression pathway . By inhibiting CDK6/9, NSC682521 disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s hydrophobic character suggests it may have good membrane permeability, which could potentially enhance its bioavailability .

Result of Action

The inhibition of CDK6/9 by NSC682521 leads to cell cycle arrest and apoptosis . This results in the suppression of cell proliferation, which is a key factor in the growth and spread of cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 3,5-dichlorophenylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often employed to enhance the reaction efficiency .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity of the compound. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Aplicaciones Científicas De Investigación

6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Comparación Con Compuestos Similares

Similar Compounds

6-chloro-2,4-diaminopyrimidine: A related compound with similar structural features but lacking the 3,5-dichlorophenyl group.

5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Another pyrimidine derivative with different substituents on the pyrimidine ring.

Uniqueness

6-chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine is unique due to the presence of the 3,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and biological research .

Actividad Biológica

6-Chloro-N4-(3,5-dichlorophenyl)pyrimidine-2,4-diamine, also known by its CAS number 163020-79-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H7Cl3N4

- Molecular Weight : 289.54 g/mol

- Density : 1.608 g/cm³

- Boiling Point : 492ºC at 760 mmHg

- Flash Point : 251.3ºC

This compound exhibits its biological activity primarily through inhibition of key enzymes involved in cellular processes. Notably, it has been shown to interact with:

- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell proliferation. Inhibition leads to reduced cell growth, making it a potential target for cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro tests indicated that it significantly inhibits the proliferation of various cancer cell lines, including:

- Ehrlich’s Ascites Carcinoma (EAC)

- Dalton’s Lymphoma Ascites (DLA)

In these studies, the compound demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been evaluated against several bacterial strains and fungi, showing significant inhibition zones in agar diffusion assays. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL for various pathogens .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound on human cancer cell lines demonstrated that treatment led to a marked reduction in cell viability. The study utilized multiple concentrations and observed that higher doses resulted in increased apoptosis as measured by Annexin V staining.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli.

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 8 |

| Escherichia coli | 15 | 12 |

| Candida albicans | 10 | >20 |

Propiedades

IUPAC Name |

6-chloro-4-N-(3,5-dichlorophenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N4/c11-5-1-6(12)3-7(2-5)15-9-4-8(13)16-10(14)17-9/h1-4H,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVRWTGJPUZAMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.